molecular formula C10H7F3N2O B6157725 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine CAS No. 81465-68-1

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine

Cat. No.: B6157725
CAS No.: 81465-68-1
M. Wt: 228.2
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Description

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride.

    Formation of Oxime: The 4-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Cyclization: The oxime is then subjected to cyclization using an appropriate dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways and targets.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.

    Industry: The compound is used in the development of materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine can be compared with other similar compounds, such as:

    4-(trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional group, which is an isocyanate instead of an oxazole.

    4-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group attached to the phenyl ring with a trifluoromethyl substituent, offering different reactivity and applications.

    5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound features a triazolopyrimidine ring system with a trifluoromethylphenyl substituent, providing unique biological activities and applications.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

81465-68-1

Molecular Formula

C10H7F3N2O

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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